Cas no 85716-94-5 (methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate)

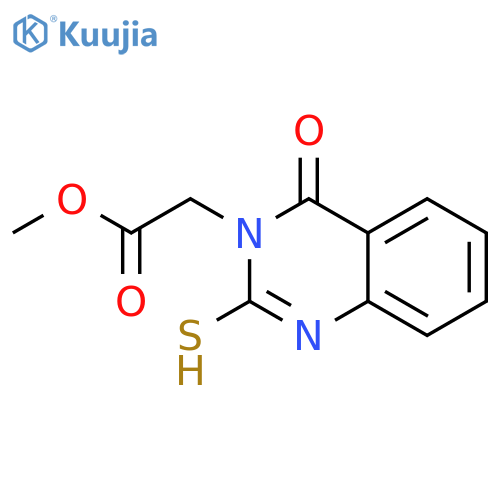

85716-94-5 structure

商品名:methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate

CAS番号:85716-94-5

MF:C11H10N2O3S

メガワット:250.273701190948

MDL:MFCD06655837

CID:3108256

PubChem ID:4846175

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate

- CS-0233502

- HMS1728K12

- methyl2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

- methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate

- methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

- AKOS001117006

- Oprea1_796192

- EN300-13405

- AKOS005167992

- STK262390

- Z90122141

- methyl (4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetate

- SR-01000556785

- STK352062

- MFCD06655837

- KDA71694

- METHYL 2-[4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETATE

- methyl (4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

- methyl 2-(4-hydroxy-2-sulfanylidenequinazolin-3-yl)acetate

- 85716-94-5

- SR-01000556785-1

-

- MDL: MFCD06655837

- インチ: InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17)

- InChIKey: NCFSCJGOBCSUSZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 250.04121336Da

- どういたいしつりょう: 250.04121336Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 90.7Ų

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13405-0.5g |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 0.5g |

$245.0 | 2025-03-21 | |

| abcr | AB551769-25 g |

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |

85716-94-5 | 25g |

€1,148.90 | 2022-03-24 | ||

| abcr | AB551769-5 g |

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |

85716-94-5 | 5g |

€821.50 | 2023-07-11 | ||

| TRC | M358995-25mg |

Methyl (2-Mercapto-4-oxoquinazolin-3(4H)-yl)acetate |

85716-94-5 | 25mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB551769-250 mg |

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |

85716-94-5 | 250MG |

€292.00 | 2023-07-11 | ||

| Enamine | EN300-13405-0.25g |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 0.25g |

$155.0 | 2025-03-21 | |

| Enamine | EN300-13405-250mg |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 250mg |

$155.0 | 2023-09-30 | |

| Enamine | EN300-13405-10000mg |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 10000mg |

$791.0 | 2023-09-30 | |

| Enamine | EN300-13405-5000mg |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 5000mg |

$526.0 | 2023-09-30 | |

| Enamine | EN300-13405-500mg |

methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |

85716-94-5 | 95.0% | 500mg |

$245.0 | 2023-09-30 |

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

85716-94-5 (methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 68551-17-7(Isoalkanes, C10-13)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85716-94-5)methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate

清らかである:99%

はかる:5g

価格 ($):544.0